molecular formula C15H15ClN4 B2888169 5-(3-tert-butyl-5-chloro-4H-1,2,4-triazol-4-yl)quinoline CAS No. 1354963-43-1

5-(3-tert-butyl-5-chloro-4H-1,2,4-triazol-4-yl)quinoline

Cat. No. B2888169
M. Wt: 286.76
InChI Key: MHHDKRPVGVDSQQ-UHFFFAOYSA-N
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Description

5-(3-tert-butyl-5-chloro-4H-1,2,4-triazol-4-yl)quinoline is a chemical compound with the molecular formula C15H15ClN4 . It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds that have shown promising anticancer properties .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-triazole ring attached to a quinoline ring. The triazole ring contains two carbon and three nitrogen atoms, while the quinoline ring is a fused ring structure containing a benzene ring and a pyridine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-(3-tert-butyl-5-chloro-4H-1,2,4-triazol-4-yl)quinoline include a molecular weight of 286.76 . Other specific physical and chemical properties such as boiling point, melting point, and solubility are not detailed in the available literature.

Future Directions

The future directions for research on 5-(3-tert-butyl-5-chloro-4H-1,2,4-triazol-4-yl)quinoline could involve further exploration of its synthesis process, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more detailed safety and hazard assessments, as well as investigations into its potential therapeutic applications, could be beneficial .

properties

IUPAC Name

5-(3-tert-butyl-5-chloro-1,2,4-triazol-4-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4/c1-15(2,3)13-18-19-14(16)20(13)12-8-4-7-11-10(12)6-5-9-17-11/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHDKRPVGVDSQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(N1C2=CC=CC3=C2C=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-tert-butyl-5-chloro-4H-1,2,4-triazol-4-yl)quinoline

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